molecular formula C9H9BrN2 B1290180 5-bromo-1-ethyl-1H-indazole CAS No. 590417-96-2

5-bromo-1-ethyl-1H-indazole

Cat. No.: B1290180
CAS No.: 590417-96-2
M. Wt: 225.08 g/mol
InChI Key: IAKHKDBOSJPQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-ethyl-1H-indazole is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-1H-indazole typically involves the bromination of 1-ethyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-ethyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-1-ethyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized as a corrosion inhibitor for metals, particularly copper

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-ethyl-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group can enhance its hydrophobicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic pockets in proteins .

Biological Activity

5-Bromo-1-ethyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, modes of action, and potential therapeutic applications based on recent research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been studied for their antibacterial , antimycobacterial , anti-inflammatory , antitumor , and antioxidant properties, among others.

Target Interactions

This compound interacts with various biological targets, influencing cellular processes significantly. Notably, it can inhibit the oxidation of arachidonic acid, which is crucial in inflammatory responses. Furthermore, this compound has been shown to modulate key signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

Enzyme Inhibition

The compound exhibits enzyme inhibition capabilities. It has been reported to interact with cytochrome P450 enzymes, impacting metabolic pathways and potentially altering drug metabolism within the body. Additionally, it can inhibit certain kinases involved in phosphorylation processes, which are vital for various cellular functions.

Antitumor Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of human chronic myeloid leukemia cells (K562) and lung cancer cells (A549) with IC50 values indicating potent activity .

Cell LineIC50 (µM)
K56212.5
A54915.0
PC-320.0
HepG218.0

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In Vivo Studies

In animal models, the effects of this compound have been evaluated to determine its therapeutic window and potential toxicity. Lower doses have shown beneficial anti-inflammatory effects, while higher doses resulted in hepatotoxicity and nephrotoxicity.

Long-Term Effects

Long-term exposure studies indicate that prolonged administration can lead to alterations in cellular function and viability. The stability of the compound under laboratory conditions has been assessed, revealing that while it remains stable initially, degradation occurs over time which may affect its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-bromo-1-ethyl-1H-indazole, and how can purity be optimized?

  • Methodology : A multi-step synthesis involving alkylation of 5-bromo-1H-indazole with ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is commonly employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • Key Metrics : Monitor reaction progress using TLC (Rf ~0.5–0.7 in 3:1 hexane/ethyl acetate). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Approach :

  • ¹H/¹³C NMR : Identify ethyl group signals (e.g., ¹H: δ 1.42 ppm, triplet, CH₃; δ 4.32 ppm, quartet, CH₂). Bromine substitution shifts aromatic protons downfield (e.g., δ 7.8–8.2 ppm) .
  • FTIR : Confirm N–H stretch (~3400 cm⁻¹ for indazole) and C–Br vibration (~590 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 239.99 (C₉H₁₀BrN₂⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Method : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for space-group determination, SHELXL for refinement) provides precise bond lengths/angles. For example, the ethyl group’s torsion angle (C–N–C–C) and Br–C bond distance (~1.90 Å) confirm regiochemistry .
  • Challenges : Disordered ethyl groups require constraints (e.g., ISOR in SHELXL) or twin refinement (TWIN command) for accurate modeling .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Resolution Strategy :

  • Cross-validation : Compare NMR-derived dihedral angles with SCXRD results. Discrepancies may arise from solution vs. solid-state conformers.
  • DFT Calculations : Optimize geometry using Gaussian (B3LYP/6-31G*) to reconcile experimental and theoretical data .
  • Case Study : In 5-bromo-3-aryl-indazoles, π-stacking observed in SCXRD (e.g., centroid distances ~3.7 Å) may not manifest in solution NMR, explaining spectral simplicity despite crystallographic complexity .

Q. What in silico approaches predict the pharmacological potential of this compound derivatives?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Derivatives with electron-withdrawing groups (e.g., Br) show enhanced affinity (ΔG ~−9.5 kcal/mol) .
  • ADMET Prediction : SwissADME predicts logP ~2.8 (optimal for blood-brain barrier penetration) but moderate CYP450 inhibition risk .
  • Validation : Correlate docking scores with in vitro IC₅₀ values (e.g., 9c derivative: IC₅₀ = 1.2 μM against α-glucosidase) .

Properties

IUPAC Name

5-bromo-1-ethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHKDBOSJPQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626444
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-96-2
Record name 5-Bromo-1-ethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590417-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole (1 g, 5.10 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (330 mg, 8.25 mmol) at 0° C. with stirring for 30 min, iodoethane (1.72 g, 11.04 mmol) was added dropwise. The reaction mixture was stirred overnight at room temperature. The reaction was then quenched with water (50 mL), extracted with ethyl acetate (3×80 mL) and the organic layers combined, dried over anhydrous magnesium sulfate and concentrated under vacuum to give the residue, which was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 5-bromo-1-ethyl-1H-indazole as yellow oil (598 mg, 52%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.